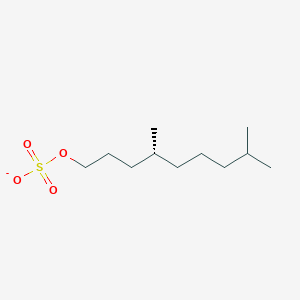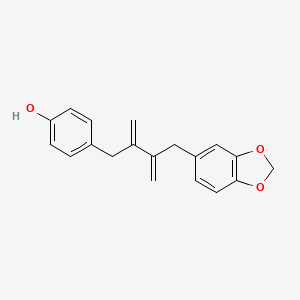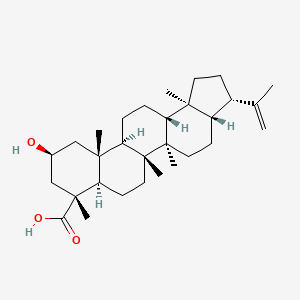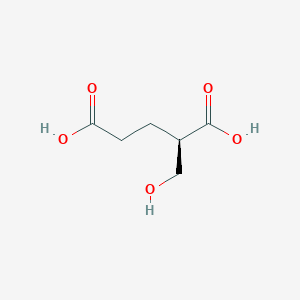
(R)-2-hydroxymethylglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxymethylglutaric acid is a 2-hydroxymethylglutaric acid. It is an enantiomer of a (S)-2-hydroxymethylglutaric acid.
Wissenschaftliche Forschungsanwendungen
Diagnostic Utility in Neurometabolic Disease
(R)-2-hydroxymethylglutaric acid, particularly its L-isomer, is significant in the diagnosis of L-2-Hydroxyglutaric aciduria, a neurometabolic disorder. A study by Neves, Noronha, and Rufino (1996) details a method for identifying the right enantiomer of L-2-hydroxyglutaric acid, crucial for diagnosing this disease (Neves, Noronha, & Rufino, 1996).
Role in Immunology and Cancer Research
A 2016 study by Tyrakis et al. investigated R-2-hydroxyglutarate, finding its accumulation in cancer cells with specific mutations. This study shows how R-2-hydroxyglutarate influences the fate and function of CD8+ T cells, an insight critical for understanding cancer and immune responses (Tyrakis et al., 2016).
Insights into Genetic and Biochemical Mechanisms
Research by Rzem et al. (2004) focused on the genetic and biochemical defects in L-2-hydroxyglutaric aciduria. They identified mutations in a gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase, providing crucial insights into the metabolic pathways involving (R)-2-hydroxymethylglutaric acid (Rzem et al., 2004).
Analytical Techniques in Clinical Studies
Fukui et al. (2021) developed a rapid separation method for dl-2-hydroxyglutaric acid, highlighting the importance of efficient analytical techniques in clinical and research settings, particularly for diseases where enantiomers of 2-hydroxyglutaric acid play a role (Fukui et al., 2021).
Exploring Therapeutic Potential
Su et al. (2018) explored the anti-tumor activity of R-2-hydroxyglutarate, particularly in leukemia and glioma. Their findings suggest potential therapeutic applications of this compound in cancer treatment (Su et al., 2018).
Understanding Metabolic and Epigenetic Regulation
Nadtochiy et al. (2016) provided insights into how acidic pH can be a metabolic switch for 2-Hydroxyglutarate generation, implicating its role in epigenetic regulation and cancer metabolism (Nadtochiy et al., 2016).
Eigenschaften
Produktname |
(R)-2-hydroxymethylglutaric acid |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
XPQIPNORJZZYPV-SCSAIBSYSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CO)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)
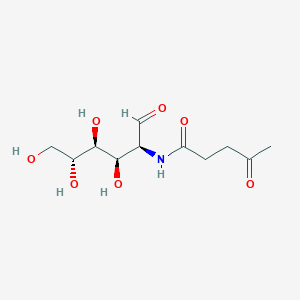
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
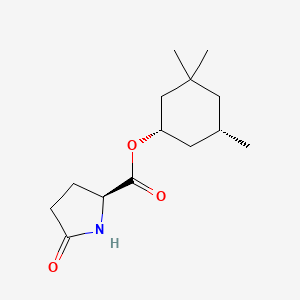
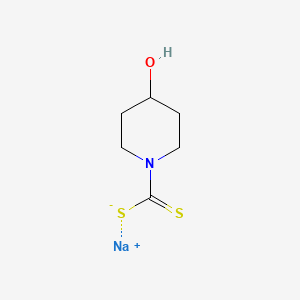
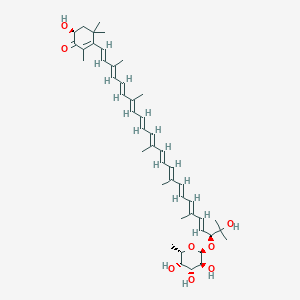
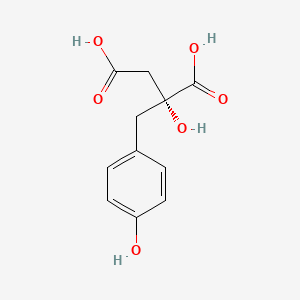
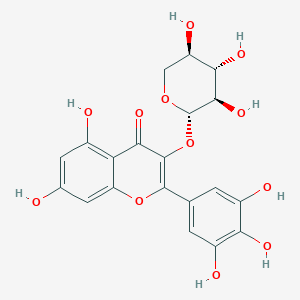
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)
